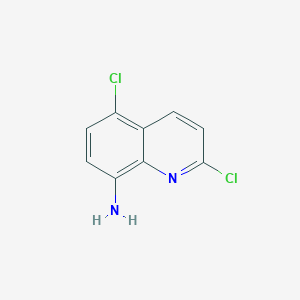2,5-Dichloroquinolin-8-amine
CAS No.:
Cat. No.: VC15957149
Molecular Formula: C9H6Cl2N2
Molecular Weight: 213.06 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H6Cl2N2 |
|---|---|
| Molecular Weight | 213.06 g/mol |
| IUPAC Name | 2,5-dichloroquinolin-8-amine |
| Standard InChI | InChI=1S/C9H6Cl2N2/c10-6-2-3-7(12)9-5(6)1-4-8(11)13-9/h1-4H,12H2 |
| Standard InChI Key | PZQJAGRMERCGDU-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=NC2=C(C=CC(=C21)Cl)N)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Structural Features
2,5-Dichloroquinolin-8-amine belongs to the quinoline family, a class of bicyclic compounds consisting of a benzene ring fused to a pyridine ring. Its molecular formula is C₉H₆Cl₂N₂, with a molecular weight of 213.06 g/mol (calculated based on analogous compounds) . The IUPAC name derives from the substitution pattern: chlorine atoms at positions 2 and 5, and an amine group at position 8 (Figure 1).
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| Molecular Formula | C₉H₆Cl₂N₂ |
| Molecular Weight | 213.06 g/mol |
| CAS Number | Not reported |
| IUPAC Name | 2,5-Dichloroquinolin-8-amine |
| SMILES | ClC1=NC2=C(C=C(C=C2Cl)N)N=C1 |
The chlorine atoms introduce electron-withdrawing effects, influencing the compound’s reactivity and interaction with biological targets . The amine group at position 8 provides a site for further functionalization, such as acylation or alkylation.
Synthetic Methodologies
Classical Quinoline Synthesis Routes
While no direct synthesis of 2,5-Dichloroquinolin-8-amine is documented, established quinoline synthesis protocols offer plausible pathways:
Friedländer Synthesis
This method involves condensing an ortho-aminoaryl carbonyl compound with a ketone. For 2,5-dichloro substitution, a dichloro-substituted aniline derivative could react with a suitable ketone under acidic or basic conditions . For example, using 2,5-dichloroaniline and acetylacetone might yield the desired quinoline backbone, though regioselectivity challenges may arise.
Pfitzinger Reaction
Starting from isatin (indole-2,3-dione) and a α-methylene carbonyl compound, this reaction could generate quinoline-4-carboxylic acids . Adapting this method with dichloro-substituted isatin derivatives might afford intermediates that can be decarboxylated and functionalized to introduce the amine group.
Modern Functionalization Strategies
Transition metal-catalyzed cross-coupling reactions (e.g., Ullmann-type couplings) could install the amine group post-cyclization. For instance, a brominated or chlorinated quinoline intermediate could undergo amination using Cu(I) catalysts and ammonia equivalents .
Table 2: Hypothetical Synthesis Workflow
| Step | Reaction Type | Reagents/Conditions | Intermediate |
|---|---|---|---|
| 1 | Cyclocondensation | 2,5-Dichloroaniline, Ketone | 2,5-Dichloroquinoline |
| 2 | Halogenation (if needed) | Cl₂, FeCl₃ | 2,5,8-Trichloroquinoline |
| 3 | Amination | NH₃, Cu(I) catalyst | 2,5-Dichloroquinolin-8-amine |
Physicochemical Properties
Solubility and Stability
Chlorinated quinolines typically exhibit limited water solubility due to their aromatic and hydrophobic nature. The presence of two chlorine atoms and an amine group suggests moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and poor solubility in water . Stability data are unavailable, but analogous compounds are generally stable at room temperature when protected from light and moisture .
Spectroscopic Characteristics
-
IR Spectroscopy: Expected peaks include N–H stretching (~3350 cm⁻¹), C–Cl stretches (~750 cm⁻¹), and aromatic C=C vibrations (~1600 cm⁻¹).
-
NMR Spectroscopy:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume